molecular formula C19H13N5O5S B2932082 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide CAS No. 893988-18-6

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide

Cat. No.: B2932082
CAS No.: 893988-18-6
M. Wt: 423.4
InChI Key: XKTPGDUDDRBBQC-UHFFFAOYSA-N
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Description

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C19H13N5O5S and its molecular weight is 423.4. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O5S/c1-11-10-30-19-21-17(9-22(11)19)12-2-4-14(5-3-12)20-18(25)13-6-15(23(26)27)8-16(7-13)24(28)29/h2-10H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTPGDUDDRBBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O4SC_{16}H_{14}N_{4}O_{4}S. Its structure features a dinitrobenzamide group linked to a phenyl ring and a 3-methylimidazo[2,1-b]thiazole moiety.

PropertyValue
Molecular FormulaC16H14N4O4S
Molecular Weight358.37 g/mol
IUPAC NameN-[4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]-3,5-dinitrobenzamide

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in inflammatory pathways and cancer cell proliferation. The interaction with tyrosinase has been particularly noted, which is significant in the context of pigmentation disorders.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit potent anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in vitro. It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.

Tyrosinase Inhibition

In studies involving B16F10 murine melanoma cells, it was found that analogs related to this compound effectively inhibited tyrosinase activity. This inhibition is crucial for treating hyperpigmentation disorders:

CompoundIC50 (µM)
Kojic Acid24.09
Analog 117.62
Analog 31.12

Analog 3 demonstrated a significantly stronger inhibitory effect compared to kojic acid, suggesting its potential as a therapeutic agent for hyperpigmentation.

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 50% compared to control groups.

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